Cyclo(RGDyK) is a cyclic pentapeptide classified as an integrin antagonist. Integrins are transmembrane receptors that facilitate cell-extracellular matrix adhesion. Cyclo(RGDyK) competitively binds to integrins, specifically αvβ3 and α5β1, expressed on various cell types including endothelial cells and tumor cells. [] This binding inhibition disrupts integrin-mediated signaling pathways involved in angiogenesis, tumor growth, and metastasis. [] Consequently, Cyclo(RGDyK) serves as a valuable tool in scientific research for investigating integrin function and exploring potential therapeutic targets for diseases like cancer.
Cyclic Arg-Gly-Asp-D-Tyr-Lys is a cyclic peptide that serves as a significant ligand for integrin receptors, particularly the integrin alpha v beta 3. This peptide is characterized by its ability to inhibit cell adhesion, making it a valuable compound in the fields of cancer research and medical imaging. Integrins are transmembrane receptors that facilitate cell-extracellular matrix adhesion, playing critical roles in processes such as angiogenesis, wound healing, and metastasis.
The cyclic Arg-Gly-Asp-D-Tyr-Lys peptide is derived from the Arg-Gly-Asp sequence, which is a well-known recognition motif for extracellular matrix proteins like vitronectin and fibronectin. This peptide has been synthesized and studied extensively for its biological activities and potential therapeutic applications.
Cyclic Arg-Gly-Asp-D-Tyr-Lys falls under the category of peptide ligands. It is classified as an integrin antagonist due to its selective binding properties to integrin receptors, particularly targeting the alpha v beta 3 integrin involved in angiogenesis and tumor progression.
The synthesis of cyclic Arg-Gly-Asp-D-Tyr-Lys typically involves solid-phase peptide synthesis techniques. The process includes:
The cyclization reaction often employs specific coupling agents or catalysts to facilitate the formation of the cyclic structure. For example, using isothiocyanate derivatives can enhance the efficiency of the cyclization process.
The molecular structure of cyclic Arg-Gly-Asp-D-Tyr-Lys features a cyclic arrangement of amino acids that enhances its stability and binding affinity to integrin receptors. The general structure can be represented as follows:
The molecular formula for cyclic Arg-Gly-Asp-D-Tyr-Lys can be expressed as C₁₄H₁₈N₄O₄, with a molecular weight of approximately 302.32 g/mol. The cyclic nature contributes to its conformational rigidity, which is crucial for receptor binding.
The primary chemical reactions involving cyclic Arg-Gly-Asp-D-Tyr-Lys include:
In studies, modifications such as attaching fluoropropionyl groups have been employed to improve radiolabeling efficiency for positron emission tomography (PET) imaging applications. These modifications can significantly impact the pharmacokinetics and biodistribution of the compound.
Cyclic Arg-Gly-Asp-D-Tyr-Lys operates by selectively binding to integrin alpha v beta 3 on cell surfaces, inhibiting cell adhesion to extracellular matrix components. This mechanism disrupts angiogenic processes by preventing endothelial cell migration and proliferation.
Research indicates that this cyclic peptide exhibits an IC50 value in the low nanomolar range, demonstrating potent inhibition of integrin-mediated cell adhesion. This property is particularly advantageous in cancer treatment strategies where angiogenesis plays a pivotal role.
Cyclic Arg-Gly-Asp-D-Tyr-Lys has several scientific uses:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2